2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
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Overview
Description
2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazole ring, followed by chlorination and subsequent imine formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction can yield amines .
Scientific Research Applications
2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLORO-6-[(E)-{[2-(3-HYDROXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
- 2,4-DICHLORO-6-[(E)-{[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
Properties
IUPAC Name |
2,4-dichloro-6-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl4N2O2/c21-12-5-11(19(27)16(24)7-12)9-25-13-2-4-18-17(8-13)26-20(28-18)10-1-3-14(22)15(23)6-10/h1-9,27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHBSQKYEBKILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973491 |
Source
|
Record name | 2,4-Dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}methylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-03-4 |
Source
|
Record name | 2,4-Dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}methylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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